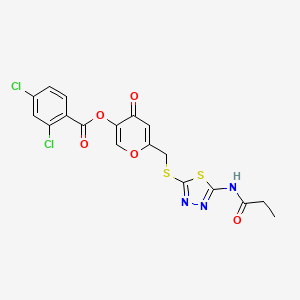![molecular formula C24H18N4O5S2 B2516035 2-[(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid CAS No. 190653-67-9](/img/structure/B2516035.png)
2-[(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid is a useful research compound. Its molecular formula is C24H18N4O5S2 and its molecular weight is 506.55. The purity is usually 95%.
BenchChem offers high-quality 2-[(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Evaluation for Anti-inflammatory Purposes
This compound is part of a broader class of thiazolidinone derivatives synthesized for their potential anti-inflammatory properties. The synthesis involves cyclocondensation processes employing specific catalysts and solvents, like dimethylformamide (DMF) and anhydrous zinc chloride, in microwave reactors. These compounds have shown promising results in both in vitro and in vivo anti-inflammatory tests, with some derivatives exhibiting significant activity. Docking studies to assess binding affinities towards human serum albumin have been conducted to further understand their mechanism of action (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Activities
Research has also extended into the compound's role in central nervous system (CNS) depressant and anticonvulsant activities. Novel derivatives of this compound were synthesized and evaluated for their effectiveness against seizures in mice models. The study utilized maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) tests to determine the anticonvulsant properties. Interestingly, these derivatives exhibited good CNS depressant activity and protection against seizures, indicating potential applications in treating epilepsy or related conditions without significant liver toxicity (Nikalje, Ansari, Bari, & Ugale, 2015).
Aldose Reductase Inhibition
Another area of interest is the compound's inhibitory effect on aldose reductase (ALR2), an enzyme implicated in diabetic complications. Derivatives of this compound have shown potent inhibitory activities, outperforming standard drugs like epalrestat in some cases. This finding opens up potential avenues for the development of new therapeutic agents for managing diabetes-related disorders. Molecular docking studies have helped identify key interactions contributing to the high-affinity binding, providing insights for further structural optimization (Kučerová-Chlupáčová et al., 2020).
Antibacterial and Antifungal Activities
Investigations into the antimicrobial properties of derivatives have shown activity against a range of Gram-positive bacterial strains. These studies highlight the compound's potential as a scaffold for developing new antimicrobial agents, with specific derivatives displaying significant inhibitory concentrations against pathogenic bacteria. The structural elements influencing antibacterial activity have been explored, shedding light on the importance of electron-withdrawing substituents and molecular geometry in enhancing antimicrobial efficacy (Trotsko et al., 2018).
Propriétés
IUPAC Name |
2-[(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O5S2/c1-13-19(22(32)28(25(13)2)14-8-4-3-5-9-14)27-23(33)20(35-24(27)34)18-15-10-6-7-11-16(15)26(21(18)31)12-17(29)30/h3-11H,12H2,1-2H3,(H,29,30)/b20-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKPYTCMVJEEEH-ZZEZOPTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC(=O)O)SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC(=O)O)/SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3-(3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-2-methoxybenzamide](/img/structure/B2515953.png)
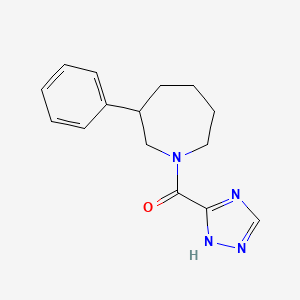
![2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2515955.png)
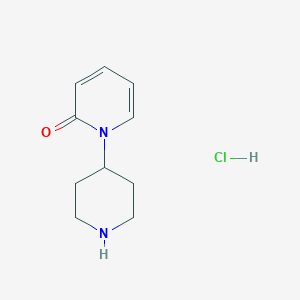
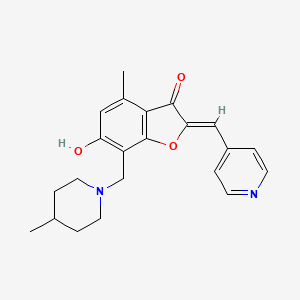
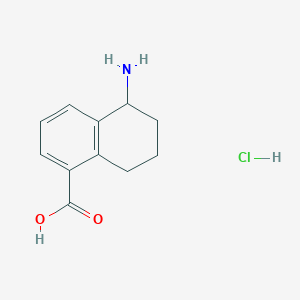
![4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2515959.png)


![N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2515964.png)
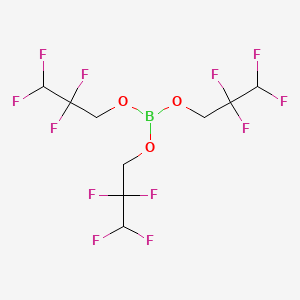
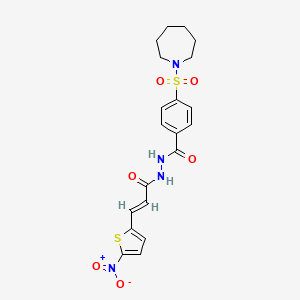
![3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2515970.png)
